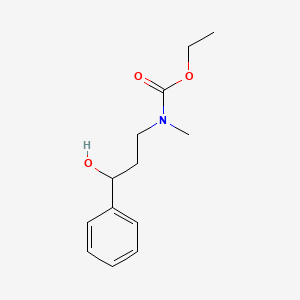
ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimitotic Agents and Anticancer Activity
Compounds similar to ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate have been evaluated for their antimitotic and anticancer activities. Chiral isomers of related carbamates have shown differential biological activity in various systems, with certain isomers displaying more potency. These studies suggest potential applications in developing novel anticancer agents by manipulating the molecular structure of carbamates (C. Temple & G. Rener, 1992; C. Temple, G. Rener, & R. Comber, 1989).
Sister Chromatid Exchange Induction
Research has demonstrated that certain carbamates, including variants of ethyl carbamate, can induce sister chromatid exchanges (SCEs) in different tissues. These findings are important for understanding the genotoxicity of carbamates and their potential carcinogenic effects, aiding in the evaluation of chemical safety (M. Cheng, M. K. Conner, & Y. Alarie, 1981).
Pesticidal Applications
Studies on carbamates like N-methyl-1-naphthyl carbamate ("Sevin") have highlighted their insecticidal properties and effects on mitosis, underscoring their utility in agricultural pest control. Such research is crucial for developing effective and safe pesticides (S. Amer, 1965).
Herbicide Metabolism
Investigations into the metabolism of carbanilate herbicides in rats have provided insights into their biodegradation and the importance of hydrolysis and conjugation reactions. These findings help in understanding the environmental fate and safety profile of such herbicides (B. Sonawane & C. O. Knowles, 1971).
Crystallographic Analysis
Crystallographic studies of compounds related to this compound have elucidated their molecular structure and hydrogen bonding patterns. Such analyses are fundamental for the design and development of new materials and pharmaceutical agents (S. J. Garden et al., 2007).
Properties
IUPAC Name |
ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-17-13(16)14(2)10-9-12(15)11-7-5-4-6-8-11/h4-8,12,15H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVXUOJZTUUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzyl-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2891113.png)
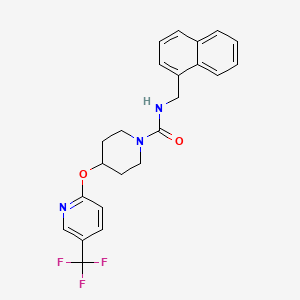
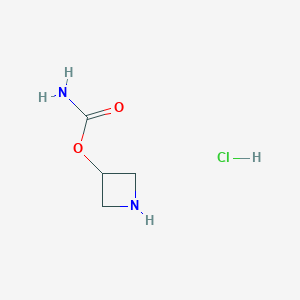
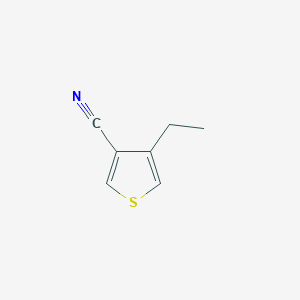
![(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2891117.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2891118.png)
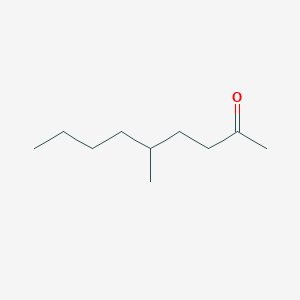
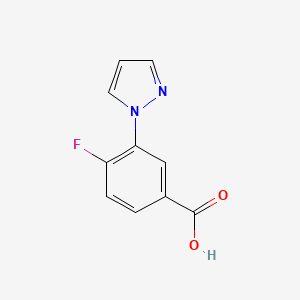
![[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-[2-(2-methylpropyl)pyrimidin-4-yl]methanone;hydrochloride](/img/structure/B2891121.png)
![5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891123.png)
![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2891124.png)
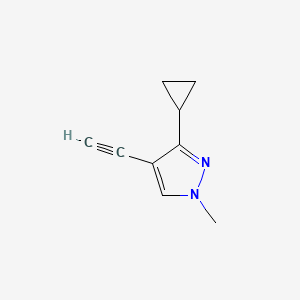
![4-Oxo-4-[4-(pentyloxy)phenyl]but-2-enoic acid](/img/structure/B2891130.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2891131.png)
